![molecular formula C12H23NO2S B11863571 Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate](/img/structure/B11863571.png)
Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylthiomethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored as a lead candidate for developing new drugs targeting neurological disorders. Its structural characteristics suggest it may interact with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as anxiety and depression. Research indicates that compounds with similar structures have been effective in modulating receptor activity, making this compound a promising candidate for further investigation.
Organic Synthesis
Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules. This versatility is crucial for the development of new chemical entities in drug discovery and materials science.
Research has highlighted the potential of piperidine derivatives in various therapeutic areas, including:
- Neurological Disorders: Compounds with piperidine structures have been shown to modulate neurotransmitter systems effectively.
- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, suggesting that modifications to the piperidine core can enhance efficacy against bacterial strains.
For example, studies have demonstrated that certain piperidine derivatives can inhibit growth in Mycobacterium tuberculosis, showcasing the potential of these compounds in treating infectious diseases .
Mechanism of Action
The mechanism of action of tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The methylthio group can participate in nucleophilic interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-methylpyrrolidine-1-carboxylate
- Tert-butyl 4-(3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate is unique due to the presence of both a tert-butyl ester and a methylthio group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for versatile applications in various fields .
Biological Activity
Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H23N1O2S. The structure includes a piperidine ring, a tert-butyl group, and a methylthio substituent, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Weight | 243.34 g/mol |
CAS Number | 156185-63-6 |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Methylthio Group : This is often done via nucleophilic substitution reactions where a methylthio derivative reacts with the piperidine.
- Attachment of the Tert-butyl Group : Generally accomplished through tert-butylation reactions using tert-butyl chloride in the presence of a base.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study evaluated its efficacy against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) in the low micromolar range (Table 1).
Bacterial Strain | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis | 8 |
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
In one case study, this compound was tested against human breast cancer cells (MCF-7), resulting in a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The methylthio group may enhance binding to specific enzymes or receptors, altering their activity.
- Induction of Apoptosis : Evidence suggests that it may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against resistant strains of bacteria, indicating potential use in treating infections caused by multidrug-resistant organisms.
- Cancer Cell Studies : Research published in Cancer Letters reported that the compound inhibited the proliferation of various cancer cell lines, suggesting that it could serve as a lead compound for drug development targeting cancer.
- Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that the compound has favorable pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
tert-butyl 3-(methylsulfanylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-5-6-10(8-13)9-16-4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOXGEUZOOFDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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